![molecular formula C23H26N2O4 B2465309 3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851404-76-7](/img/structure/B2465309.png)
3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Overview
Description
The compound “3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule that contains a quinoline core, which is a bicyclic aromatic system . Quinolines and their derivatives have been found to exhibit a wide range of biological activities and are valuable in drug research and development .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Quinoline derivatives can undergo a variety of reactions, including those that form fused ring systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would likely be determined using standard analytical techniques .Scientific Research Applications
Synthesis and Pharmaceutical Applications
The compound appears to be related to a broader class of chemicals used in various synthesis and pharmacological studies. For instance, Owton et al. (1995) synthesized a compound with a similar structure, focusing on its potential as an analogue of the osteoarthritis drug rhein. This indicates a potential application in the development of novel pharmaceuticals, particularly in the treatment of conditions like osteoarthritis (Owton et al., 1995).
Role in Receptor Studies
Xu et al. (2005) explored benzamide analogues, including compounds structurally related to 3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, as probes for sigma-2 receptors. Such research is critical in understanding receptor functions and developing drugs targeting these receptors, particularly in the context of neurological disorders (Xu et al., 2005).
Antitumor and Antimicrobial Potential
Chemical derivatives similar to 3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide have been evaluated for their antitumor and antimicrobial properties. For example, Rivalle et al. (1983) and Habib et al. (2013) explored derivatives for their potential in treating cancer and microbial infections, suggesting a possible avenue for this compound in similar applications (Rivalle et al., 1983); (Habib et al., 2013).
Potential in Organic Chemistry and Medicinal Research
The compound and its related derivatives also have implications in organic chemistry and medicinal research. Studies like those by Kametani et al. (1979) and Song et al. (2010) demonstrate the utility of such compounds in synthesizing complex organic structures and exploring their biological activities, thereby contributing to drug discovery and development (Kametani et al., 1979); (Song et al., 2010).
Mechanism of Action
properties
IUPAC Name |
3,4-diethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-28-20-9-8-17(14-21(20)29-5-2)22(26)24-11-10-18-13-16-7-6-15(3)12-19(16)25-23(18)27/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFGUTWDFBFDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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